Palladium chloride dihydrate

Catalog No.
S581401
CAS No.
10038-97-8
M.F
Cl2H4O2Pd
M. Wt
213.4 g/mol
Availability
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Palladium chloride dihydrate

CAS Number

10038-97-8

Product Name

Palladium chloride dihydrate

IUPAC Name

palladium(2+);dichloride;dihydrate

Molecular Formula

Cl2H4O2Pd

Molecular Weight

213.4 g/mol

InChI

InChI=1S/2ClH.2H2O.Pd/h2*1H;2*1H2;/q;;;;+2/p-2

InChI Key

XILWPJQFJFHOSI-UHFFFAOYSA-L

SMILES

O.O.[Cl-].[Cl-].[Pd+2]

Synonyms

palladium chloride, palladium chloride dihydrate, palladium dichloride, palladium dichloride dihydrate, PdCl2

Canonical SMILES

O.O.[Cl-].[Cl-].[Pd+2]

Palladium chloride dihydrate is a chemical compound with the formula PdCl22H2O\text{PdCl}_2\cdot 2\text{H}_2\text{O}. It appears as a dark red solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. The compound is a hydrated form of palladium(II) chloride, which is a significant precursor in various

, primarily as a catalyst or precursor in organic synthesis. It can undergo hydrolysis to form palladium(II) hydroxide under certain conditions. Additionally, it can react with reducing agents, such as carbon monoxide, leading to the formation of elemental palladium:

PdCl2+CO+H2OPd+CO2+2HCl\text{PdCl}_2+\text{CO}+\text{H}_2\text{O}\rightarrow \text{Pd}+\text{CO}_2+2\text{HCl}

This reaction highlights its utility in carbon monoxide detection applications . Furthermore, palladium chloride dihydrate can also form complexes with various ligands, enhancing its solubility and reactivity in organic solvents .

Palladium chloride dihydrate can be synthesized through various methods:

  • Direct Chlorination: Palladium metal can be chlorinated using chlorine gas at elevated temperatures, typically around 500 °C, leading to the formation of palladium(II) chloride, which can then be hydrated.
  • Aqua Regia Method: Dissolving palladium metal in aqua regia (a mixture of hydrochloric acid and nitric acid) followed by evaporation can yield palladium chloride dihydrate .
  • Hydration of Palladium(II) Chloride: The anhydrous form of palladium(II) chloride can be dissolved in water to produce the dihydrate form through hydration.

Palladium chloride dihydrate has several important applications:

  • Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki and Heck reactions.
  • Analytical Chemistry: Used in colorimetric assays for detecting carbon monoxide due to its ability to change color upon reduction.
  • Material Science: Employed in the synthesis of semiconducting materials and polymers where palladium acts as a conductive element .

Studies on the interactions of palladium chloride dihydrate with other compounds have shown that it forms stable complexes with various ligands, which can enhance its reactivity and solubility. For example, it forms adducts with phosphines and nitriles, which are crucial for facilitating catalytic processes in organic synthesis . The interaction with biological molecules also warrants further exploration to assess any pharmacological potential.

Palladium chloride dihydrate shares similarities with several other compounds within the palladium and transition metal categories. Here are some comparable compounds:

Compound NameFormulaUnique Features
Palladium(II) ChloridePdCl₂Anhydrous form; used extensively as a catalyst
Platinum(II) ChloridePtCl₂Similar catalytic properties; higher density
Nickel(II) ChlorideNiCl₂Different coordination geometry; less expensive
Rhodium(III) ChlorideRhCl₃Higher oxidation state; used in catalysis

Uniqueness of Palladium Chloride Dihydrate: The hydrated form is particularly notable for its solubility characteristics compared to its anhydrous counterpart and other metal chlorides, making it more versatile in aqueous environments. Its ability to form stable complexes enhances its utility in various chemical processes .

Palladium chloride dihydrate is a hydrated form of palladium(II) chloride, with the molecular formula Cl₂H₄O₂Pd and a molar mass of 213.35 g/mol. The compound crystallizes in a square-planar geometry, characteristic of Pd(II) centers coordinated by two chloride ligands and two water molecules. Key structural features include:

  • Coordination Environment: The Pd²⁺ ion is centrally positioned, bonded to two chloride anions (Cl⁻) and two water molecules (H₂O), forming a distorted square-planar arrangement.
  • Hydrogen Bonding: Intermolecular hydrogen bonds between water molecules and chloride ions stabilize the crystal lattice, as observed in X-ray diffraction studies.
  • Hydration Effects: The dihydrate form enhances solubility in polar solvents compared to anhydrous PdCl₂, facilitating its use in solution-phase reactions.

Table 1: Structural and Physicochemical Properties of PdCl₂·2H₂O

PropertyValue/DescriptionSource
Molecular FormulaCl₂H₄O₂Pd
Molecular Weight213.35 g/mol
Crystal SystemMonoclinic (P2/c)
Coordination GeometrySquare-planar
SolubilitySoluble in water, polar organic solvents

The InChIKey (XILWPJQFJFHOSI-UHFFFAOYSA-L) and SMILES (O.O.[Cl-].[Cl-].[Pd+2]) notations further delineate its atomic connectivity.

Historical Development in Coordination Chemistry

The discovery of palladium by William Hyde Wollaston in 1802 laid the groundwork for exploring its compounds. PdCl₂·2H₂O emerged as a critical precursor in early coordination chemistry due to its stability and reactivity:

  • Early Syntheses: Initial preparations involved dissolving palladium metal in hydrochloric acid under chlorine gas, yielding hydrated PdCl₂. This method enabled the study of Pd(II) complexes, such as [PdCl₂(NH₃)₂], which underscored the ligand substitution versatility of PdCl₂·2H₂O.
  • Structural Insights: X-ray crystallography in the 20th century revealed the square-planar geometry of PdCl₂·2H₂O, aligning with VSEPR theory predictions for d⁸ metal centers. Landmark studies on [PdCl₂(TPA)₂]·H₂O (TPA = 1,3,5-triaza-7-phosphaadamantane) demonstrated its ability to form dimeric structures via Pd···H–C interactions, expanding the understanding of non-covalent bonding in coordination complexes.
  • Catalytic Foundations: The mid-20th century saw PdCl₂·2H₂O catalyzing hydrocarbon oxidations, notably in the Wacker process, where it mediates ethylene oxidation to acetaldehyde.

Role in Modern Inorganic Synthesis

PdCl₂·2H₂O remains indispensable in synthesizing palladium complexes and facilitating cross-coupling reactions:

Catalyst Precursor

  • Coupling Reactions: The compound serves as a precursor to Pd(0) catalysts via reduction. For example, PdCl₂(PPh₃)₂, synthesized from PdCl₂·2H₂O and triphenylphosphine, is pivotal in Suzuki-Miyaura and Sonogashira couplings.
  • Ligand Complexation: Reaction with nitrogen- or phosphorus-donor ligands (e.g., bipyridine, YPhos) yields complexes like [PdCl₂(YPhos)], which exhibit high activity in C–C bond-forming reactions.

Table 2: Modern Applications of PdCl₂·2H₂O in Synthesis

ApplicationReaction TypeExample ProductSource
Cross-CouplingSuzuki-MiyauraBiaryl compounds
OxidationWacker processAcetaldehyde
Complex SynthesisYPhos-PdCl₂ formationMonomeric Pd catalysts

Material Science

  • Semiconducting Polymers: PdCl₂·2H₂O aids in synthesizing conductive polymers, such as polypyrrole-palladium composites, used in sensors and electronics.
  • Nanoparticle Synthesis: The compound acts as a Pd source for colloidal nanoparticles, employed in hydrogenation and electrocatalysis.

Palladium chloride dihydrate, with the chemical formula PdCl₂·2H₂O, represents an important hydrated form of palladium dichloride with a molecular weight of 213.357 g/mol [1]. The crystallographic analysis of palladium chloride dihydrate reveals distinct structural characteristics that differentiate it from its anhydrous counterpart [2]. The compound crystallizes in a monoclinic crystal system, which is characterized by three unequal axes with one oblique intersection [3].

The space group determination for palladium chloride dihydrate has been established through X-ray diffraction studies, indicating that it belongs to the P21/c space group [4]. This space group designation is significant as it defines the symmetry operations that can be applied to the unit cell to generate the complete crystal structure [5]. The P21/c space group is one of the most common space groups for molecular crystals and indicates a primitive monoclinic lattice with a 21 screw axis and a c-glide plane [6].

Crystallographic parameters for palladium chloride dihydrate include unit cell dimensions with a, b, and c axes measurements, along with the β angle that deviates from 90°, which is characteristic of the monoclinic system [7]. The unit cell parameters have been determined to be approximately a = 15.945 Å, b = 8.765 Å, and c = 16.894 Å, with a β angle of approximately 101.48° [8]. These parameters define the fundamental repeating unit of the crystal structure from which the entire crystal can be constructed through translational symmetry operations [4].

The determination of these crystallographic parameters has been achieved through advanced analytical techniques, primarily X-ray diffraction, which allows for precise measurement of atomic positions within the crystal lattice [5]. The resulting data provides essential information about the three-dimensional arrangement of atoms in palladium chloride dihydrate, forming the foundation for understanding its physical and chemical properties [2].

Hydration Effects on Molecular Geometry

The incorporation of water molecules into the crystal structure of palladium chloride significantly alters its molecular geometry compared to the anhydrous form [1]. In palladium chloride dihydrate, the water molecules are not merely trapped within the crystal lattice but form specific coordination interactions with the palladium centers, influencing the overall molecular arrangement [2]. These hydration effects manifest in several key aspects of the molecular geometry.

The coordination environment around the palladium(II) center in the dihydrate form maintains the characteristic square-planar geometry that is typical of palladium(II) complexes [3]. However, the presence of water molecules introduces subtle distortions to this ideal geometry [4]. The Palladium-Chloride (Pd-Cl) bond lengths in the dihydrate form differ from those in the anhydrous compound, with average bond lengths of approximately 2.30-2.34 Å [5]. These bond length alterations reflect the electronic influence of the coordinated water molecules on the metal center [6].

Water molecules in palladium chloride dihydrate can occupy different positions within the crystal structure, either directly coordinating to the palladium center or forming hydrogen bonds with the chloride ligands [7]. This hydrogen bonding network significantly contributes to the stability of the dihydrate form and influences the overall packing arrangement of the molecules within the crystal lattice [8].

The hydration effects on bond angles are equally significant, with the Cl-Pd-Cl angles in the dihydrate form showing deviations from the ideal 90° or 180° angles typically expected in a perfect square-planar geometry [4]. These deviations can be attributed to the steric and electronic influences of the water molecules [5]. The table below summarizes the key geometric parameters affected by hydration in palladium chloride dihydrate:

Geometric ParameterPalladium Chloride DihydrateEffect of Hydration
Pd-Cl Bond Length2.30-2.34 ÅSlight elongation compared to anhydrous form
Cl-Pd-Cl Bond Angle87-89°Deviation from ideal 90°
Pd-O (water) Distance2.05-2.11 ÅNew coordination bond not present in anhydrous form
O-H···Cl Hydrogen Bond3.2-3.4 ÅStabilizes crystal packing

The hydration-induced changes in molecular geometry have significant implications for the reactivity and catalytic properties of palladium chloride dihydrate [6]. The water molecules can act as labile ligands that can be readily displaced in solution, making the dihydrate form particularly useful as a precursor in various palladium-catalyzed reactions [7]. Additionally, the altered electronic environment around the palladium center affects its Lewis acidity and consequently its interaction with various substrates in catalytic processes [8].

Comparative Polymorphism Studies with Anhydrous PdCl₂

Comparative polymorphism studies between palladium chloride dihydrate (PdCl₂·2H₂O) and anhydrous palladium chloride (PdCl₂) reveal significant structural differences that influence their physical and chemical properties [1]. Anhydrous palladium chloride exists in multiple polymorphic forms, primarily designated as α-PdCl₂ and β-PdCl₂, each with distinct structural characteristics [2]. The α-form consists of infinite chains of edge-shared square-planar [PdCl₄] units, while the β-form features an octahedral cluster arrangement of Pd₆Cl₁₂ molecules [3].

In contrast to these anhydrous polymorphs, palladium chloride dihydrate exhibits a different structural arrangement due to the incorporation of water molecules [4]. The presence of water molecules in the dihydrate form disrupts the polymeric chain structure observed in α-PdCl₂, resulting in a more discrete molecular arrangement [5]. This fundamental difference in structural organization has profound implications for properties such as solubility, reactivity, and thermal stability [6].

X-ray diffraction studies comparing the crystal structures of the dihydrate and anhydrous forms have identified key differences in their unit cell parameters and packing arrangements [7]. While anhydrous PdCl₂ typically crystallizes in a rhombohedral or orthorhombic system depending on the polymorph, the dihydrate form consistently adopts a monoclinic system with the P21/c space group [8]. This difference in crystal systems reflects the substantial reorganization of the crystal lattice upon hydration [4].

The polymorphic transitions between anhydrous forms and the conversion between anhydrous and hydrated states have been studied using thermal analysis techniques [5]. These studies indicate that dehydration of palladium chloride dihydrate occurs in stages and can lead to the formation of specific anhydrous polymorphs depending on the dehydration conditions [6]. The table below summarizes the key differences between palladium chloride dihydrate and the anhydrous polymorphs:

CharacteristicPalladium Chloride Dihydrateα-PdCl₂ (Anhydrous)β-PdCl₂ (Anhydrous)
Crystal SystemMonoclinicOrthorhombicRhombohedral
Space GroupP21/cPnmn-
Structural UnitsDiscrete molecular units with water coordinationInfinite chains of edge-shared [PdCl₄] unitsOctahedral Pd₆Cl₁₂ clusters
ColorDark brown crystalsDark red solidReddish-brown
Molecular Weight213.357 g/mol177.326 g/mol177.326 g/mol
Thermal StabilityDehydrates at lower temperaturesStable up to higher temperaturesTransforms to α-form at elevated temperatures

The comparative study of polymorphism between palladium chloride dihydrate and anhydrous PdCl₂ has significant implications for applications in catalysis and materials science [7]. The different structural arrangements affect the accessibility of the palladium centers to reactants, influencing catalytic activity [8]. Additionally, the controlled interconversion between hydrated and anhydrous forms offers a method for fine-tuning the properties of palladium chloride for specific applications [1].

UNII

EOB8L03FSG

Related CAS

7647-10-1 (Parent)

Dates

Last modified: 07-20-2023

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